(4-Fluorobenzyl)hydrazine
Overview
Description
(4-Fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-fluorobenzyl) group.
Mechanism of Action
Target of Action
It’s worth noting that hydrazine derivatives are often used in the synthesis of various pharmaceuticals, suggesting a broad range of potential targets .
Mode of Action
Hydrazine compounds are known to participate in various chemical reactions, including the formation of carbon-nitrogen bonds, which are crucial in many biological processes .
Biochemical Pathways
Hydrazine and its derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Given its potential involvement in carbon-nitrogen bond formation, it may play a role in the synthesis of various bioactive compounds .
Biochemical Analysis
Biochemical Properties
(4-Fluorobenzyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chymotrypsin, an enzyme that catalyzes the hydrolysis of peptide bonds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, inhibiting their activity, which can lead to downstream effects on metabolic pathways . Furthermore, this compound can activate or repress the expression of genes by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, this compound can inhibit specific enzymes involved in the breakdown of amino acids, leading to changes in metabolite levels . These interactions can have downstream effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Fluorobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (4-fluorobenzyl) chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{ClF} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_9\text{FN}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, to facilitate nucleophilic attack.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives
Scientific Research Applications
(4-Fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Fluorobenzaldehyde): Shares the fluorinated benzyl group but lacks the hydrazine moiety.
(4-Fluorobenzoic hydrazide): Similar structure but with a carboxylic acid derivative instead of a benzyl group.
(4-Chlorobenzyl)hydrazine: Similar hydrazine structure but with a chlorine atom instead of fluorine.
Uniqueness: (4-Fluorobenzyl)hydrazine is unique due to the presence of both the fluorinated benzyl group and the hydrazine moiety.
Properties
IUPAC Name |
(4-fluorophenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCBGIHBVKZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569375 | |
Record name | [(4-Fluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-05-8 | |
Record name | [(4-Fluorophenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Fluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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